Loreclezole - 117857-45-1

Loreclezole

Catalog Number: EVT-273725
CAS Number: 117857-45-1
Molecular Formula: C10H6Cl3N3
Molecular Weight: 274.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loreclezole, chemically known as (Z)-1-[2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic compound recognized for its anticonvulsant properties. [] In scientific research, Loreclezole serves as a valuable tool to investigate the functionality and pharmacology of γ-aminobutyric acid type A (GABAA) receptors. [, ] This is primarily due to its unique subunit-selective action on GABAA receptors, showing a preference for receptors containing the β2 or β3 subunit over those with the β1 subunit. [, ] This selectivity makes it a powerful tool for discriminating between different GABAA receptor subpopulations within the brain. []

Future Directions
  • Further Characterization of its Binding Site: While Asn290 is identified as crucial for Loreclezole's action, a detailed understanding of its binding site within the GABAA receptor remains to be fully elucidated. [, , , ]
  • Developing More Potent and Selective Analogs: Exploring structural modifications of Loreclezole to enhance its potency and subtype selectivity could lead to improved pharmacological tools and therapeutic agents. [, , ]
  • Investigating its Therapeutic Potential in Other CNS Disorders: Beyond epilepsy, exploring Loreclezole's potential in treating other CNS disorders like anxiety, sleep disorders, and neuropathic pain, where GABAA receptors play a significant role, could be beneficial. [, , ]
  • Elucidating its Role in Specific Neuronal Circuits: Investigating the effects of Loreclezole on defined neuronal circuits in various brain regions, using techniques like optogenetics and in vivo electrophysiology, could provide a deeper understanding of its impact on brain function. []
Source and Classification

Loreclezole was first reported by Janssen Pharmaceutica in the mid-1980s. It is classified under the category of GABA A receptor modulators, specifically targeting receptors that contain β2 or β3 subunits. The compound's chemical formula is C10H6Cl3N3C_{10}H_{6}Cl_{3}N_{3} with a molar mass of 274.53 g/mol .

Synthesis Analysis

Key Parameters in Synthesis

  • Step 1: N1-alkylation of 1H-1,2,4-triazole.
  • Step 2: Further modifications to finalize the structure.
  • Solvents: Choice of solvents can affect reaction kinetics and product yield.
Molecular Structure Analysis

Loreclezole features a complex molecular structure characterized by its triazole ring system. The presence of chlorine atoms contributes to its unique properties and interactions with biological targets.

Structural Data

  • Molecular Formula: C10H6Cl3N3C_{10}H_{6}Cl_{3}N_{3}
  • Triazole Core: Provides essential pharmacophoric characteristics.
  • Chlorine Substituents: Influence lipophilicity and receptor binding affinity.

The compound's three-dimensional conformation allows it to effectively interact with GABA A receptors, enhancing its pharmacological effects .

Chemical Reactions Analysis

Loreclezole undergoes various chemical reactions primarily related to its interactions with GABA A receptors. It exhibits antiseizure activity through modulation of chloride ion currents when GABA is present.

Relevant Chemical Reactions

  • Positive Allosteric Modulation: Enhances GABA-induced chloride ion influx.
  • Anticonvulsant Activity: Demonstrated in animal models, particularly against pentylenetetrazol-induced seizures.

These reactions underscore loreclezole's role as an important candidate for further development in treating seizure disorders .

Mechanism of Action

Loreclezole functions by binding to specific sites on the GABA A receptor, resulting in enhanced receptor activity without directly activating the receptor itself. This mechanism is notably different from traditional benzodiazepines.

Detailed Mechanism

  • Binding Sites: Loreclezole binds at the α(+)/β(−) interface and β(+)/α(−) intersubunit regions.
  • Effect on Chloride Currents: Potentiates GABA-induced currents, leading to increased inhibitory neurotransmission.
  • Reversal by Inverse Agonists: The anticonvulsant effects can be reversed by certain inverse agonists, indicating a nuanced interaction profile .
Physical and Chemical Properties Analysis

Loreclezole exhibits several notable physical and chemical properties that contribute to its pharmacological profile.

Key Properties

These properties are critical for formulation development and therapeutic application .

Applications

Loreclezole has significant potential in various scientific applications, particularly in the field of neurology.

Scientific Applications

  • Anticonvulsant Therapy: Used experimentally for treating epilepsy and other seizure disorders.
  • Research Tool: Employed in studies investigating GABA A receptor modulation and related mechanisms.
  • Drug Development: Serves as a lead compound for developing new GABA A receptor modulators with improved efficacy and safety profiles.

The ongoing research into loreclezole’s pharmacodynamics and pharmacokinetics continues to reveal its potential as a therapeutic agent .

Introduction to Loreclezole in Neuropharmacology

Pharmacological Classification and Mechanism of Action

Loreclezole is classified as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. It enhances GABAergic neurotransmission by binding to a specific site on the β-subunits of the GABAA receptor complex, distinct from the binding sites for benzodiazepines, barbiturates, or neurosteroids. This interaction potentiates GABA-activated chloride currents, increasing neuronal hyperpolarization and reducing excitability [1] [4].

A critical aspect of loreclezole’s mechanism is its subunit selectivity. It exhibits >300-fold higher affinity for receptors containing β2 or β3 subunits compared to β1-containing receptors. This selectivity is determined by a single amino acid residue (asparagine at position 289 in β2 or 290 in β3). Mutation of serine to asparagine at the homologous position in β1 subunits confers sensitivity to loreclezole, while the reverse mutation abolishes activity in β2/β3 subunits [2] [8].

Beyond potentiation, loreclezole directly activates GABAA receptors at higher concentrations (50–100 μM), though with lower efficacy than GABA itself. In recombinant human GABAA receptors (α1β2γ2s), 100 μM loreclezole elicits chloride currents approximately 26% of those induced by 5 μM GABA. This direct activation is blocked by the GABAA antagonists bicuculline and picrotoxin but is insensitive to the benzodiazepine antagonist flumazenil [4] [9].

Table 1: Subunit Sensitivity of Loreclezole in GABAA Receptors

Receptor Subunit CompositionPotentiation EfficacyKey Determinant Residue
β2-containing (e.g., α1β2γ2)High (>300-fold affinity)β2-Asn289
β3-containing (e.g., α1β3γ2)High (>300-fold affinity)β3-Asn290
β1-containing (e.g., α1β1γ2)Negligibleβ1-Ser290

Additionally, loreclezole enhances receptor desensitization at concentrations >6 μM. This voltage-independent effect accelerates the decay of GABA-activated currents and is non-competitive with GABA. This dual action—potentiation and desensitization enhancement—may contribute to its unique anticonvulsant profile [9].

Historical Development and Anticonvulsant Discovery

Loreclezole emerged in the late 1980s as part of efforts to develop broad-spectrum anticonvulsants with novel mechanisms. Initial animal studies demonstrated its efficacy against pentylenetetrazol-induced seizures, where it dose-dependently raised seizure thresholds in rats (50% increase at 10–75 mg/kg intraperitoneal). Unlike classical benzodiazepines, it showed minimal activity in maximal electroshock tests, suggesting a distinct pharmacological profile [7] [10].

Key studies in amygdala-kindled rats revealed that loreclezole reduced seizure duration and behavioral severity. Its effects were reversed by benzodiazepine inverse agonists (e.g., CGS-8216) but not by the neutral antagonist flumazenil. This contrasted with diazepam, which was antagonized by both, positioning loreclezole closer mechanistically to barbiturates than benzodiazepines [7].

In vitro electrophysiological studies further defined its actions. In hippocampal slices, loreclezole suppressed epileptiform activity induced by low magnesium or 4-aminopyridine. Its efficacy correlated with enhancement of GABAergic inhibition rather than direct channel blockade, distinguishing it from sodium channel-targeted anticonvulsants like phenytoin [3] [10].

Role in GABAA Receptor Subtype Selectivity Research

Loreclezole has been instrumental in mapping functional domains of GABAA receptors and defining subtype-specific pharmacology. Its β2/β3 selectivity provided the first evidence that β-subunit isoforms critically influence allosteric drug actions. Chimeric β1/β2 subunits and site-directed mutagenesis localized its binding determinant to the transmembrane domain near TM2, a region crucial for channel gating [2] [8].

This subunit selectivity enabled researchers to probe the physiological roles of β isoforms:

  • β2/β3-containing receptors mediate synaptic inhibition in cortical and hippocampal regions, explaining loreclezole’s efficacy against absence seizures [1] [6].
  • β1-containing receptors are enriched in extrasynaptic locations and thalamic circuits. Loreclezole’s inactivity at β1 subunits clarified why it lacks hypnotic effects, unlike non-selective anesthetics (e.g., propofol) [4] [8].

Table 2: Key Research Milestones Enabled by Loreclezole

DiscoveryExperimental ModelSignificance
β-subunit residue determines sensitivity (1994)Recombinant receptors in Xenopus oocytesIdentified TM2 asparagine as key binding determinant
Contrast with β1-selective modulators (2017)Pyrazoloquinolinone screeningValidated β-subtype selectivity as a drug design strategy
Desensitization enhancement (1996)Murine cortical neuronsRevealed dual modulatory actions beyond potentiation

Loreclezole also facilitated the identification of natural ligands sharing its binding site. Valerenic acid from valerian root binds to the same β-subunit site, providing a molecular basis for traditional anticonvulsant herbs [1]. Moreover, its distinct site enabled the development of β-subtype-selective probes like the pyrazoloquinolinones, which target α+/β− interfaces [8].

These insights underscore loreclezole’s legacy as a tool compound that transformed understanding of GABAA receptor complexity and guided targeted neuropharmacotherapy [2] [8].

Properties

CAS Number

117857-45-1

Product Name

Loreclezole

IUPAC Name

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole

Molecular Formula

C10H6Cl3N3

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4-

InChI Key

XGLHZTBDUXXHOM-WMZJFQQLSA-N

Synonyms

(Z)-1-(2-chloro-2-(2,4-dichlorophenyl)ethenyl)-1H-1,2,4-triazole
loreclezole

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.